This compound is classified as an aromatic amine due to its phenyl group and contains functional groups that contribute to its reactivity. The presence of both nitro and trifluoromethyl groups enhances its potential applications in pharmaceuticals and materials science.
The synthesis of N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine typically involves several key steps:
These synthetic routes are optimized for yield and purity, often employing catalytic processes in industrial settings to enhance efficiency .
The molecular structure of N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine can be described as follows:
N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine is involved in several chemical reactions:
These reactions are typically conducted under controlled temperature and pressure conditions to optimize yields and selectivity .
The mechanism of action for N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine involves its interaction with specific molecular targets within biological systems. The nitro and trifluoromethyl groups play crucial roles in modulating its reactivity and binding affinity:
N1-(2-Nitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine has several notable applications:
This aromatic diamine features a benzoid core substituted with electron-withdrawing nitro (–NO₂) and trifluoromethyl (–CF₃) groups at ortho and para positions, respectively. The ethane-1,2-diamine side chain confers nucleophilic character, enabling diverse transformations in synthetic chemistry. Its distinctive electronic profile—arising from the push-pull interaction between the electron-deficient aryl ring and the aliphatic diamine—makes it valuable for designing pharmacologically active compounds and functional materials [4] [7].
Systematic Nomenclature:
Molecular Constitution:
Table 1: Core Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry (Base) | 347355-57-1 |
| CAS (Hydrochloride) | 161605-61-4 |
| MDL Number (Base) | MFCD02222102 |
| SMILES (Base) | NCCNC1=CC=C(C(F)(F)F)C=C1N+=O |
Physicochemical Properties:
Table 2: Spectroscopic and Computational Descriptors
| Property | Value |
|---|---|
| Exact Mass | 249.0725 Da |
| Topological Polar Surface Area | 92 Ų |
| Heavy Atom Count | 17 |
| XLogP3 | 1.9 |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5